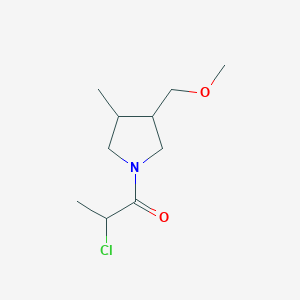
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, a compound belonging to the pyrrolidine class, has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.
The molecular formula of this compound is . The compound features a chloro group and a methoxymethyl substituent on a pyrrolidine ring, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the alkylation of 3-(methoxymethyl)-4-methylpyrrolidine with a suitable chloro-propanone derivative under basic conditions, often utilizing sodium hydride or potassium tert-butoxide as catalysts.
This compound may exert its biological effects through interactions with specific molecular targets. It is hypothesized to act as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways and cellular processes. However, detailed studies are required to elucidate the exact mechanisms involved.
Biological Activity
Research indicates that compounds within the pyrrolidine class can exhibit diverse biological activities, including:
- Antimicrobial Effects : Some studies suggest that similar compounds can inhibit bacterial growth and may have potential as antimicrobial agents.
- Cytotoxicity : Preliminary assays indicate that this compound could exhibit cytotoxic effects against certain cancer cell lines, although further investigation is necessary to confirm these findings.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Enzyme Inhibition | Modulation of specific enzymatic pathways |
Case Studies
Several studies have explored the biological implications of pyrrolidine derivatives:
- Antimicrobial Study : A study evaluating the antimicrobial activity of related pyrrolidine compounds found significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
- Cytotoxicity Assessment : Research on similar compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, with some derivatives showing promise as anticancer agents .
- Mechanistic Insights : Investigations into enzyme inhibition revealed that certain pyrrolidine derivatives can effectively modulate enzyme activity involved in metabolic pathways, indicating their potential utility in drug development.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7-4-12(10(13)8(2)11)5-9(7)6-14-3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRZJDILNURDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















